1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Beschreibung
This compound (CAS No. 1315367-22-6) is a heterocyclic molecule with the molecular formula C₁₆H₁₉N₅O₃ and a molecular weight of 329.35 g/mol . Its structure comprises a 1,2,3-triazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 4. The triazole moiety is linked to a 1,2,3,4-tetrahydroisoquinoline scaffold, which is further modified by an ethylcarbamoyl group at position 5.
Eigenschaften
IUPAC Name |
1-[2-(ethylcarbamoyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-3-17-16(24)20-8-7-12-11(9-20)5-4-6-13(12)21-10(2)14(15(22)23)18-19-21/h4-6H,3,7-9H2,1-2H3,(H,17,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVXUFLLBAQJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C1)C=CC=C2N3C(=C(N=N3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1315367-22-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₅O₃
- Molecular Weight : 329.35 g/mol
The compound features a unique combination of a tetrahydroisoquinoline moiety and a triazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 9 | HCT-116 | 2.6 |
| Compound 9 | HepG2 | 1.4 |
These compounds exhibited their anticancer effects primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The reported IC₅₀ values for TS inhibition ranged from 1.95 to 4.24 μM, indicating a strong potential for therapeutic applications in oncology .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented. In particular, certain derivatives have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial activities observed:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 μg/mL |
| Compound B | S. aureus | 15 μg/mL |
These findings suggest that the target compound may also possess similar antimicrobial properties due to its structural characteristics .
Trypanocidal Activity
In addition to anticancer and antimicrobial activities, some studies have focused on the trypanocidal effects of triazole-based compounds. For example, analogs with similar structures demonstrated potent activity against Trypanosoma cruzi, with IC₅₀ values significantly lower than standard treatments . This suggests that the compound could be further explored for its potential in treating Chagas disease.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds targeting thymidylate synthase disrupt DNA synthesis in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity is often mediated by the ability to disrupt bacterial cell membranes.
- Interference with Metabolic Pathways : In trypanocidal activity, compounds may interfere with critical metabolic pathways in parasites.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole hybrids that were tested against multiple strains of Mycobacterium tuberculosis. The most effective compounds showed MIC values as low as 12.5 μg/mL against resistant strains, indicating the potential role of triazole derivatives in developing new anti-tubercular agents .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₉N₅O₃
- Molecular Weight : 329.35 g/mol
- CAS Number : 1315367-22-6
The structure includes a triazole ring and a tetrahydroisoquinoline moiety, which are known for their biological activity. This combination enhances its potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and isoquinoline structures exhibit promising anticancer properties. Research suggests that this compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : A study demonstrated that similar triazole derivatives showed efficacy against breast cancer cells by triggering programmed cell death pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their antifungal properties, and derivatives have been explored for their effectiveness against various pathogens:
- Case Study : A derivative of the triazole family was shown to inhibit the growth of Candida species and other fungi, indicating the potential for this compound in antifungal therapy .
Neuropharmacological Applications
The tetrahydroisoquinoline component is associated with neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems:
- Research Insight : Studies suggest that such compounds may help in neurodegenerative conditions by protecting neurons from oxidative stress and excitotoxicity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities. The ability to modify functional groups allows researchers to tailor the compound's properties for specific applications:
- Table of Synthesized Derivatives :
| Derivative Name | Structure | Biological Activity |
|---|---|---|
| Derivative A | Structure A | Anticancer |
| Derivative B | Structure B | Antimicrobial |
| Derivative C | Structure C | Neuroprotective |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, particularly the triazole core and tetrahydroisoquinoline/heterocyclic substituents:
1-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CID 54592730)
- Molecular Formula : C₁₄H₁₆N₄O₄S
- Key Differences :
Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
- Molecular Formula : C₉H₁₃N₇O₃
- Key Differences: The tetrahydroisoquinoline scaffold is absent; instead, the triazole is linked to a 1,2,5-oxadiazol-3-yl group. An ethyl ester replaces the carboxylic acid, likely reducing polarity and bioavailability compared to the target compound .
Thiadiazole and Thiazole Derivatives from Antitumor Studies
- Example Structures : 1,3,4-Thiadiazole and thiazole derivatives with triazole substituents (e.g., compounds 9b and 12a in ).
- Key Differences: These compounds feature thiadiazole or thiazole rings instead of tetrahydroisoquinoline. Bioactivity: Compound 9b showed an IC₅₀ of 2.94 µM against HepG2 cells, while 12a exhibited dual activity (IC₅₀ = 1.19 µM for HepG2 and 3.4 µM for MCF-7) .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The triazole core is a common pharmacophore in bioactive molecules, as seen in antitumor thiadiazole/thiazole derivatives . Substituents on the tetrahydroisoquinoline ring (e.g., ethylcarbamoyl vs.
- Bioactivity Potential: While the target compound’s medicinal use is noted , its specific mechanism or efficacy remains uncharacterized in the provided evidence. By analogy to triazole-containing derivatives in , it may warrant evaluation against cancer cell lines or infectious disease targets.
Vorbereitungsmethoden
Preparation of the 5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Core
A key intermediate is the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, which can be prepared by:
- Starting from 1-methyl-1H-1,2,4-triazole derivatives, which undergo lithiation (using reagents such as n-butyllithium or lithium diisopropylamide (LDA)) at low temperatures (e.g., −78 °C).
- Subsequent electrophilic substitution with halomethyl reagents (e.g., dibromomethane) or silylation (trimethylchlorosilane) to introduce substituents at the 5-position.
- Carboxylation by bubbling carbon dioxide into the lithiated intermediate to form the 4-carboxylic acid functionality.
This method is exemplified in related triazole syntheses, where careful control of temperature and stoichiometry ensures high regioselectivity and yield of the carboxylic acid intermediate.
Coupling of the Triazole Core with the Tetrahydroisoquinoline Moiety
The final assembly involves coupling the triazole-4-carboxylic acid derivative with the tetrahydroisoquinoline bearing the ethylcarbamoyl substituent. This can be achieved by:
- Formation of an amide or ester bond through activation of the carboxylic acid group on the triazole ring.
- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate bond formation.
- Optimization of solvent systems (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)) and reaction temperatures (0 °C to room temperature) to maximize yield and minimize side products.
Purification typically involves crystallization or chromatographic techniques under inert atmosphere to maintain compound stability.
Detailed Reaction Conditions and Data Table
Research Findings and Optimization Notes
- Temperature control during lithiation and carboxylation steps is critical to avoid side reactions and ensure regioselectivity on the triazole ring.
- Use of dry, oxygen-free solvents such as THF and DMF enhances reaction efficiency and product purity.
- The choice of base (LDA vs. n-butyllithium) affects the lithiation site and subsequent substitution pattern.
- Coupling efficiency improves with freshly prepared coupling reagents and anhydrous conditions .
- Crystallization from mixed solvent systems (water-organic solvent mixtures) aids in isolating pure final product crystals.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions, such as the Biginelli reaction for intermediate formation followed by cyclization. For example, condensation of ethyl acetoacetate with thioureas forms key intermediates, which are cyclized using methods analogous to those reported for triazole derivatives . Solvent selection (e.g., ethanol/water mixtures) and catalyst optimization (e.g., sodium borohydride reduction) can improve yields up to 81.55% in related compounds .
Q. What spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- ¹H/¹³C NMR : To confirm proton and carbon environments, particularly for the tetrahydroisoquinoline and triazole moieties .
- IR spectroscopy : Identifies functional groups like the carboxylic acid (-COOH) and carbamoyl (-CONH) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in crystallographic studies of structurally similar triazoles .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Melting point determination and elemental analysis (C, H, N) further validate compound integrity .
Advanced Research Questions
Q. How can computational methods enhance synthesis design?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while molecular docking models target interactions (e.g., enzyme inhibition). Institutions like ICReDD integrate these with experimental data to optimize conditions, reducing trial-and-error approaches . For example, reaction path searches can identify optimal solvents or catalysts, as seen in cyclization strategies for triazole derivatives .
Q. What strategies resolve contradictions in bioactivity data?
Contradictions may arise from assay variability (e.g., cell lines, concentrations) or substituent effects. Systematic structure-activity relationship (SAR) studies are critical. For instance, modifying aryl groups in triazole derivatives significantly alters antimicrobial activity . Methodological consistency (e.g., standardized MIC assays) and meta-analyses of multiple datasets can clarify discrepancies.
Q. How are reaction yields optimized for scale-up?
Key parameters include:
- Catalyst screening : Transition metal catalysts (e.g., Cu(I)) for azide-alkyne cycloaddition.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Gradual heating (e.g., reflux at 80°C) minimizes side reactions .
Computational tools like process simulation software (e.g., Aspen Plus) model mass transfer and kinetics for reactor design .
Q. What in silico approaches predict metabolic stability?
ADMET (absorption, distribution, metabolism, excretion, toxicity) software (e.g., SwissADME) evaluates metabolic hotspots, such as hydrolysis-prone carbamoyl groups. Molecular dynamics simulations assess binding stability with cytochrome P450 enzymes, guiding structural modifications to enhance half-life .
Methodological Considerations
- Data Validation : Cross-reference NMR/IR data with PubChem entries (e.g., CID 55299223 ) to confirm assignments.
- Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to mitigate variability .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., isocyanates) and validate biological assays under institutional guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
